1-Ethyl-3-iodopyridin-2(1H)-one
Description
Significance of Pyridin-2(1H)-one Scaffolds in Modern Organic Synthesis
Pyridin-2(1H)-ones are a class of six-membered heterocyclic compounds that have garnered significant attention in organic and medicinal chemistry. chemicalbook.comnih.gov Their structure, featuring a lactam within an aromatic-like ring, allows them to act as both hydrogen bond donors and acceptors. This dual capability, combined with a dipole moment, facilitates interactions with biological targets, making them a "privileged scaffold" in drug discovery. nih.gov
The versatility of the pyridin-2(1H)-one core is evident in its presence in a wide array of biologically active compounds with antitumor, antimicrobial, anti-inflammatory, and antiviral properties. chemicalbook.comnih.gov For instance, derivatives of pyridin-2(1H)-one have been investigated as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. chemicalbook.com The amenability of the pyridinone ring to various substitution patterns at multiple positions allows for the fine-tuning of its steric and electronic properties, enabling the optimization of its biological activity and physicochemical characteristics. nih.gov Synthetic routes to these scaffolds are well-established, often involving condensation reactions that are amenable to the creation of diverse molecular libraries for high-throughput screening. chemicalbook.comorientjchem.org
Strategic Importance of Halogenated Pyridinone Derivatives in Chemical Transformations
The introduction of a halogen atom onto the pyridinone scaffold dramatically expands its synthetic potential. Halogenated pyridines and their derivatives are crucial building blocks in organic synthesis, primarily due to the ability of the carbon-halogen bond to participate in a wide range of cross-coupling reactions. nih.gov This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds, providing access to complex molecular architectures that would be difficult to assemble otherwise.
Specifically, iodinated pyridinones are particularly valuable. The carbon-iodine bond is the most reactive of the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F) in common catalytic cycles, such as those in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions. This high reactivity allows for transformations to occur under milder conditions and with a broader range of coupling partners. The iodine substituent can be readily displaced by various nucleophiles or can participate in metal-catalyzed cross-coupling reactions to introduce alkyl, aryl, alkynyl, and other functional groups. nih.gov This strategic placement of an iodine atom, as seen in 1-Ethyl-3-iodopyridin-2(1H)-one, transforms the pyridinone core into a versatile platform for the synthesis of highly functionalized molecules.
Contextualizing this compound within Contemporary Iodopyridinone Research
Research into iodinated pyridinones is an active area of investigation, driven by their utility as synthetic intermediates. While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its synthesis and reactivity can be understood within the context of general methods for N-alkylation and halogenation of pyridinone systems.
The synthesis of N-alkylated pyridinones can be achieved through various methods, including the direct alkylation of pyridin-2(1H)-ones. researchgate.net For instance, a general method for the N-alkylation of 3-methoxy-2(1H)-pyridinone with alkyl iodides has been reported, which, if followed by a demethylation and iodination step, could provide a route to the target compound. google.com The iodination of pyridinone and related heterocyclic rings can be accomplished using various iodinating agents, such as N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidant. nih.govtcichemicals.com The regioselectivity of this iodination is influenced by the electronic nature of the substituents already present on the ring.
The reactivity of the C-I bond in related 3-iodopyridine (B74083) derivatives has been shown to be suitable for various cross-coupling reactions. nih.gov The ethyl group at the nitrogen atom in this compound serves to enhance its solubility in organic solvents and can influence the conformational properties of the molecule without participating directly in most cross-coupling reactions.
The table below provides a summary of the key properties of the parent compound, 3-Iodopyridin-2(1H)-one, which serves as a foundational reference for understanding its N-ethylated derivative.
| Property | Value |
| Chemical Formula | C₅H₄INO |
| Molecular Weight | 221.00 g/mol |
| Appearance | Solid |
| CAS Number | 111079-46-0 |
This data is for the parent compound 3-Iodopyridin-2(1H)-one and is provided for reference.
Structure
3D Structure
Properties
CAS No. |
615534-45-7 |
|---|---|
Molecular Formula |
C7H8INO |
Molecular Weight |
249.05 g/mol |
IUPAC Name |
1-ethyl-3-iodopyridin-2-one |
InChI |
InChI=1S/C7H8INO/c1-2-9-5-3-4-6(8)7(9)10/h3-5H,2H2,1H3 |
InChI Key |
OUXOAZLZTHOECQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC=C(C1=O)I |
Origin of Product |
United States |
Advanced Reaction Mechanisms and Reactivity Patterns of 1 Ethyl 3 Iodopyridin 2 1h One
Nucleophilic Substitution Reactions on the Pyridinone Ring
The pyridinone ring in 1-Ethyl-3-iodopyridin-2(1H)-one is susceptible to nucleophilic attack, a reaction of significant interest for the introduction of diverse functional groups.
Regiochemical Considerations in Nucleophilic Attack
The regioselectivity of nucleophilic attack on the this compound ring is governed by the electronic properties of the heterocyclic system. The electron-donating nature of the N-ethyl group and the ring oxygen increases the electron density at the C4 and C6 positions, making them less favorable for nucleophilic attack. Conversely, the C3 and C5 positions are more electrophilic. The presence of the iodine atom at the C3 position makes this site a primary target for substitution reactions.
Computational studies and experimental evidence from related pyridone systems suggest that the regioselectivity of these reactions can be influenced by the nature of the nucleophile and the reaction conditions. researchgate.net For instance, hard nucleophiles tend to react at the most electron-deficient sites, while softer nucleophiles might exhibit different reactivity patterns.
Mechanistic Pathways for Iodide Displacement
The displacement of the iodide at the C3 position of this compound by a nucleophile can proceed through several mechanistic pathways. The most common is a nucleophilic aromatic substitution (SNAr) mechanism. This pathway typically involves the addition of the nucleophile to the C3 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the iodide ion restores the aromaticity of the pyridinone ring and yields the substituted product. youtube.comchemguide.co.uk
The rate of this reaction is influenced by the strength of the nucleophile and the stability of the Meisenheimer intermediate. The electron-withdrawing character of the carbonyl group in the pyridinone ring helps to stabilize this intermediate, facilitating the substitution process.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations due to the reactive C-I bond. wikipedia.org
Suzuki-Miyaura Coupling with Iodopyridinones
The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron reagent with an organic halide, is a widely used method for the synthesis of biaryl compounds and other functionalized molecules. youtube.com In the case of this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the C3 position.
The catalytic cycle of the Suzuki-Miyaura coupling typically involves the oxidative addition of the iodopyridinone to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. beilstein-archives.org
Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of 3-Iodopyridone Analogs
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 80 | 95 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 88 |
This table is illustrative and based on general procedures for Suzuki-Miyaura reactions of similar iodo-heterocycles. Specific yields for this compound may vary.
Sonogashira Coupling and Related Alkynylation Reactions
The Sonogashira coupling reaction provides a direct method for the alkynylation of aryl halides, and it is highly effective for the functionalization of this compound. nih.gov This reaction involves the coupling of a terminal alkyne with the iodopyridinone in the presence of a palladium catalyst and a copper(I) co-catalyst.
The reaction mechanism is believed to involve a palladium catalytic cycle similar to that of the Suzuki-Miyaura coupling, along with a copper cycle that facilitates the formation of a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the palladium complex. The Sonogashira coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups.
Table 2: Representative Conditions for Sonogashira Coupling of 3-Iodo-pyridines
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 60 | 92 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | THF | RT | 95 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) | CuI (3) | DIPA | Acetonitrile | 50 | 85 |
This table is illustrative and based on general procedures for Sonogashira reactions of similar iodo-heterocycles. Specific yields for this compound may vary.
Stille Coupling Applications for Pyridinone Functionalization
The Stille coupling reaction, which utilizes organostannane reagents, offers another powerful method for the functionalization of this compound. nih.gov This reaction is particularly useful for the introduction of a wide variety of carbon-based fragments, including alkyl, vinyl, aryl, and alkynyl groups.
The catalytic cycle of the Stille coupling is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. A key advantage of the Stille coupling is the stability of the organostannane reagents to air and moisture. However, the toxicity of organotin compounds is a significant drawback.
Table 3: General Conditions for Stille Coupling of Aryl Iodides
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 89 |
| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(furyl)₃ (4) | LiCl | THF | 70 | 93 |
| 3 | Trimethyl(phenylethynyl)stannane | PdCl₂(MeCN)₂ (3) | - | CuI | NMP | 80 | 91 |
This table is illustrative and based on general procedures for Stille reactions of aryl iodides. Specific yields for this compound may vary.
Electrophilic Aromatic Substitution on Pyridin-2(1H)-one Systems
The reactivity of pyridin-2(1H)-one systems in electrophilic aromatic substitution (EAS) is governed by a complex interplay of electronic effects from the ring nitrogen, the carbonyl group, and any substituents present. Unlike pyridine (B92270), which is highly deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, the pyridin-2(1H)-one scaffold exhibits significantly different reactivity. gcwgandhinagar.comquimicaorganica.org The pyridone structure is in tautomeric equilibrium with its 2-hydroxypyridine (B17775) form, and while the pyridone form generally predominates, the system can be considered an activated enaminone-like system or a vinylogous amide.
The oxygen atom at the C-2 position is a powerful activating group, donating electron density into the ring via resonance. This activation is directed primarily to the positions ortho and para to the oxygen, which correspond to the C-3 and C-5 positions of the pyridone ring. davuniversity.org Consequently, electrophilic substitution on N-alkyl-pyridin-2(1H)-ones is strongly favored at these sites.
In the specific case of This compound , the C-3 position is already occupied by an iodine atom. The N-ethyl group has a minor electron-donating inductive effect, slightly enhancing the ring's nucleophilicity. The iodine atom itself exerts a dual electronic effect: it is deactivating through its inductive effect but is ortho, para-directing due to its ability to stabilize the intermediate sigma complex through resonance.
Given these factors, further electrophilic substitution on this compound would be directed to the most activated available position, which is C-5. The C-3 and C-5 positions are both activated by the C-2 oxygen, but the C-5 position is sterically more accessible and is not deactivated by the inductive effect of the adjacent iodine atom.
Common electrophilic substitution reactions and their expected outcomes are:
Nitration: Under typical nitrating conditions (e.g., HNO₃/H₂SO₄), the reaction is expected to yield 1-Ethyl-3-iodo-5-nitropyridin-2(1H)-one. The conditions would need to be carefully controlled to avoid N-oxidation or overly harsh conditions that could lead to decomposition.
Halogenation: Reactions with bromine (Br₂) or chlorine (Cl₂) in a suitable solvent would likely lead to the formation of 5-bromo- or 5-chloro-1-ethyl-3-iodopyridin-2(1H)-one.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally difficult on pyridine rings. quimicaorganica.org However, the activated nature of the pyridin-2(1H)-one ring might allow these reactions to proceed at the C-5 position under specific catalytic conditions, though they are less common than halogenation or nitration.
The general mechanism proceeds through the formation of a resonance-stabilized cationic intermediate (a sigma complex or arenium ion) where the positive charge is delocalized across the ring and the oxygen atom. The attack at C-5 is favored as it allows for charge delocalization without placing a positive charge on the already electron-deficient carbon adjacent to the nitrogen.
Transformative Reactions Involving the Carbon-Iodine Bond
The carbon-iodine (C-I) bond in This compound is a key functional handle for a wide array of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. The C-I bond is the most reactive of the carbon-halogen bonds in these catalytic cycles, allowing for reactions to occur under mild conditions. wikipedia.org These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at the C-3 position, providing access to a diverse range of complex substituted pyridinones.
The general catalytic cycle for these reactions involves three main steps:
Oxidative Addition: The low-valent palladium(0) catalyst inserts into the C-I bond of the iodopyridinone, forming a square planar palladium(II) complex.
Transmetalation: A second coupling partner (e.g., an organoboron, organotin, or organozinc compound) exchanges its organic group with the halide on the palladium complex.
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst. libretexts.org
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples the iodopyridinone with a boronic acid or boronate ester to form a new C-C bond. libretexts.orgwikipedia.org This reaction is highly valued for its mild conditions, functional group tolerance, and the low toxicity of the boron-containing reagents. organic-chemistry.org
Reaction: this compound + R-B(OH)₂ → 1-Ethyl-3-R-pyridin-2(1H)-one
Mechanism: The reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step. organic-chemistry.orgharvard.edu
| Component | Examples | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the C-C bond formation. |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes the Pd catalyst and modulates its reactivity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the organoboron reagent. wikipedia.org |
| Solvent | Toluene, Dioxane, THF, DMF/Water | Solubilizes reactants and facilitates the reaction. wikipedia.org |
Sonogashira Coupling
The Sonogashira coupling enables the synthesis of 3-alkynyl-pyridin-2(1H)-ones by reacting the iodopyridinone with a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by both palladium and copper(I) salts.
Reaction: this compound + H−C≡C−R → 1-Ethyl-3-(C≡C-R)-pyridin-2(1H)-one
Mechanism: The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex formed after oxidative addition. Copper-free versions of this reaction have also been developed. libretexts.orgorganic-chemistry.org
| Component | Examples | Purpose |
|---|---|---|
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst for the coupling cycle. |
| Copper(I) Co-catalyst | CuI | Forms the copper acetylide intermediate. wikipedia.org |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as a base and often as the solvent. wikipedia.org |
| Solvent | THF, DMF, Acetonitrile | Solubilizes reactants. |
Heck Coupling
The Heck reaction involves the coupling of the iodopyridinone with an alkene to form a 3-vinyl-pyridin-2(1H)-one derivative. organic-chemistry.org This reaction is a powerful tool for forming substituted alkenes with high stereoselectivity, typically favoring the E-isomer. nih.gov
Reaction: this compound + H₂C=CHR → 1-Ethyl-3-(CH=CHR)-pyridin-2(1H)-one
Mechanism: After oxidative addition, the alkene coordinates to the palladium complex, followed by migratory insertion of the pyridone moiety onto the alkene. A subsequent β-hydride elimination step releases the product and forms a palladium-hydride species, which is converted back to the Pd(0) catalyst by the base. nih.govlibretexts.org
| Component | Examples | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | Catalyzes the C-C bond formation. scilit.com |
| Ligand | P(o-tolyl)₃, PPh₃, or ligand-free | Stabilizes the catalyst and influences selectivity. |
| Base | Et₃N, K₂CO₃, NaOAc | Regenerates the Pd(0) catalyst. libretexts.org |
| Solvent | DMF, Acetonitrile, NMP | High-boiling polar aprotic solvents are common. |
Radical Chemistry of Iodopyridinones
The carbon-iodine bond in iodopyridinones is relatively weak and can be cleaved homolytically to generate a pyridinonyl radical. This reactivity opens pathways to transformations that are distinct from the ionic mechanisms of electrophilic substitution or the organometallic cycles of cross-coupling reactions. The generation and subsequent reactions of these radicals can be initiated by heat, light (photochemistry), or radical initiators. rsc.orglibretexts.org
A key process in radical chemistry is the chain reaction, which consists of three main stages: initiation, propagation, and termination. youtube.comyoutube.com
Radical Generation (Initiation)
A C-3 pyridinonyl radical can be generated from This compound through several methods:
Homolytic Cleavage: Photochemical irradiation with UV light can provide the energy needed to break the C-I bond, forming a pyridinonyl radical and an iodine radical. rsc.org
Atom Transfer: A common method involves reacting the iodopyridinone with a radical initiator like azobisisobutyronitrile (AIBN) in the presence of a radical mediator such as tributyltin hydride (Bu₃SnH). The tributyltin radical, formed from AIBN and Bu₃SnH, abstracts the iodine atom from the pyridinone to generate the desired C-3 radical. libretexts.org
Radical Reactions (Propagation)
Once formed, the C-3 pyridinonyl radical is a reactive intermediate that can participate in various propagation steps:
Addition to π-Systems: The nucleophilic pyridinonyl radical can add to electron-deficient alkenes or alkynes in a radical version of the Michael addition. This forms a new C-C bond and a new radical species that continues the chain reaction.
Intramolecular Cyclization: If the N-ethyl group or another substituent contains an appropriately positioned double bond, the C-3 radical can add intramolecularly to form a new cyclic or bicyclic system.
Example: Radical Dehalogenation
A representative radical chain mechanism for the dehalogenation of this compound with Bu₃SnH is as follows:
Initiation: AIBN → 2 R• + N₂ R• + Bu₃SnH → R-H + Bu₃Sn•
Propagation: Bu₃Sn• + this compound → Bu₃SnI + 1-Ethyl-pyridin-2(1H)-on-3-yl radical 1-Ethyl-pyridin-2(1H)-on-3-yl radical + Bu₃SnH → 1-Ethyl-pyridin-2(1H)-one + Bu₃Sn•
Termination: Two radical species can combine to form a stable, non-radical product (e.g., Bu₃Sn-SnBu₃).
This type of radical chemistry provides a complementary approach for functionalizing the pyridinone core, particularly for reactions where ionic or organometallic methods are unsuitable.
Spectroscopic Characterization and Structural Elucidation of 1 Ethyl 3 Iodopyridin 2 1h One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C), within a molecule. This allows for the precise mapping of the molecular framework.
¹H NMR Analysis for Proton Environments
The ¹H NMR spectrum of 1-Ethyl-3-iodopyridin-2(1H)-one is expected to exhibit distinct signals corresponding to the protons of the ethyl group and the pyridinone ring. The ethyl group will present as a quartet and a triplet due to spin-spin coupling. The protons on the pyridinone ring will appear as multiplets, with their chemical shifts influenced by the electron-withdrawing effects of the carbonyl group and the iodine atom, as well as their positions on the ring.
Expected ¹H NMR Data for this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.0 - 4.2 | Quartet | 2H | N-CH₂ |
| ~ 1.3 - 1.5 | Triplet | 3H | CH₃ |
| ~ 7.6 - 7.8 | Multiplet | 1H | H-6 |
| ~ 7.4 - 7.6 | Multiplet | 1H | H-4 |
| ~ 6.2 - 6.4 | Multiplet | 1H | H-5 |
Note: The exact chemical shifts and coupling constants would be determined from an experimental spectrum.
¹³C NMR Analysis for Carbon Framework Determination
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon atom. The carbonyl carbon is expected to appear significantly downfield, while the carbon bearing the iodine atom will also be shifted.
Expected ¹³C NMR Data for this compound:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 - 165 | C=O (C-2) |
| ~ 140 - 145 | C-6 |
| ~ 130 - 135 | C-4 |
| ~ 90 - 95 | C-I (C-3) |
| ~ 110 - 115 | C-5 |
| ~ 45 - 50 | N-CH₂ |
| ~ 14 - 16 | CH₃ |
Note: These are predicted chemical shift ranges and would be confirmed by experimental data.
Advanced NMR Techniques for Comprehensive Structural Confirmation
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: Would reveal the coupling between adjacent protons, for instance, confirming the connectivity within the ethyl group (CH₂-CH₃) and between the protons on the pyridinone ring.
HSQC: Would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound, which is C₇H₈INO. The calculated exact mass would be compared to the experimentally measured mass to confirm the elemental composition.
Expected HRMS Data:
Molecular Formula: C₇H₈INO
Calculated Exact Mass: [M+H]⁺ (protonated molecule) would be calculated and compared with the measured value.
The fragmentation pattern observed in the mass spectrum would also provide structural information. Key fragmentation pathways would likely involve the loss of the ethyl group, the iodine atom, and carbon monoxide from the parent ion.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, the C-N bond, the C-I bond, and the C-H bonds of the ethyl group and the aromatic ring.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~ 1650 - 1680 | C=O stretch | Amide (Pyridinone) |
| ~ 2850 - 2960 | C-H stretch | Ethyl group |
| ~ 1550 - 1600 | C=C stretch | Pyridinone ring |
| ~ 1200 - 1300 | C-N stretch | Amide |
| ~ 500 - 600 | C-I stretch | Iodo group |
The presence of a strong absorption band in the region of 1650-1680 cm⁻¹ would be a clear indication of the carbonyl group of the pyridinone ring.
Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Structure Insights
The electronic transitions of this compound are expected to be dominated by the π-system of the 2-pyridone ring, modulated by the electronic effects of the iodo and ethyl substituents. The 2-pyridone core is a chromophore that typically exhibits π → π* and n → π* transitions in the ultraviolet-visible region.
The UV-Vis absorption spectrum of the parent 2(1H)-pyridinone shows characteristic absorption bands. The introduction of an ethyl group at the nitrogen atom (N-alkylation) and an iodine atom at the 3-position is expected to cause shifts in these absorption maxima (λ_max). The ethyl group, being a weak electron-donating group, is likely to have a minor effect on the electronic transitions. In contrast, the iodine atom, a halogen, can exert both inductive (-I) and resonance (+M) effects, which will more significantly influence the position and intensity of the absorption bands.
Generally, substituted 2-pyridones exhibit low-energy absorption bands in the range of 287–340 nm. For instance, studies on various N-aryl-2-pyridone derivatives have identified absorption maxima within this region. It is anticipated that this compound will also display absorption in this range, likely with at least two distinct bands corresponding to different electronic transitions within the aromatic system.
In terms of emission spectroscopy, many 2-pyridone derivatives are known to be fluorescent. For example, certain polyaromatic 2-pyridones exhibit fluorescence in the visible region, with quantum yields reported to be between 40% and 70%. nih.gov The emission arises from the relaxation of the molecule from the first excited singlet state (S₁) to the ground state (S₀). The presence of the heavy iodine atom in this compound could, however, lead to a decrease in fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. This might result in observable phosphorescence, especially at low temperatures.
The fluorescence of substituted 3-cyano-2-pyridones has been observed in the 420–500 nm range, indicating that the emission wavelength is sensitive to the nature of the substituent at the 3-position. researchgate.net Therefore, the emission spectrum of this compound is expected to be influenced by the electronic properties of the iodine atom.
A hypothetical table of photophysical data for this compound, based on data from related compounds, is presented below to illustrate the expected values.
| Parameter | Expected Value/Range | Notes |
| Absorption Maximum (λ_abs) | 300 - 350 nm | Based on typical values for substituted 2-pyridones. |
| Molar Absorptivity (ε) | 1,000 - 10,000 M⁻¹cm⁻¹ | Typical for π → π* transitions in aromatic systems. |
| Emission Maximum (λ_em) | 400 - 500 nm | Dependent on solvent polarity and substituent effects. |
| Fluorescence Quantum Yield (Φ_F) | < 0.4 | Likely reduced due to the heavy-atom effect of iodine. |
X-ray Crystallography for Solid-State Molecular Geometry
As of the latest literature survey, a crystal structure for this compound has not been reported. However, X-ray crystallographic data for other substituted 2-pyridone and pyridine (B92270) derivatives provide a solid foundation for predicting its molecular geometry in the solid state.
The core 2-pyridone ring is expected to be nearly planar, with the exocyclic oxygen atom and the nitrogen-bound ethyl group also lying close to this plane. The C-I bond at the 3-position will extend from the ring, and its length will be consistent with typical carbon-iodine single bonds in aromatic systems.
The crystal packing of this compound will be influenced by intermolecular interactions. While the ethyl group is largely non-polar, the polar carbonyl group and the iodine atom can participate in dipole-dipole interactions and potentially halogen bonding. Halogen bonding, where the iodine atom acts as an electrophilic region (σ-hole) and interacts with a nucleophilic atom (like the carbonyl oxygen of a neighboring molecule), could be a significant factor in determining the crystal lattice.
The table below presents anticipated crystallographic parameters for this compound, drawing comparisons with known structures of related heterocyclic compounds.
| Parameter | Expected Value/Range | Basis of Estimation |
| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules. |
| Space Group | P2₁/c or similar | Frequently observed for centrosymmetric packing. |
| C-I Bond Length | ~2.10 Å | Typical for C(sp²)-I bonds. |
| C=O Bond Length | ~1.24 Å | Characteristic of a pyridone carbonyl group. |
| Ring Bond Lengths (C-C, C-N) | 1.35 - 1.45 Å | Reflecting the aromatic character of the ring. |
| Intermolecular Interactions | van der Waals forces, Dipole-dipole interactions, Halogen bonding | Based on the functional groups present in the molecule. |
Computational Chemistry and Theoretical Investigations of 1 Ethyl 3 Iodopyridin 2 1h One
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for the study of organic molecules like 1-Ethyl-3-iodopyridin-2(1H)-one. DFT calculations can elucidate a variety of molecular properties, from optimized geometry to electronic structure and predicted spectroscopic data.
Geometry Optimization and Conformational Analysis
The first step in the computational investigation of this compound involves geometry optimization. This process seeks to find the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable three-dimensional structure. For this compound, a key aspect of conformational analysis is the orientation of the ethyl group relative to the pyridinone ring.
A hypothetical conformational analysis might reveal two primary low-energy conformers corresponding to different rotational positions of the ethyl group. The relative energies of these conformers can be calculated to determine their population at a given temperature.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-31G*) |
| Bond Length | C2=O | 1.23 Å |
| N1-C2 | 1.38 Å | |
| C3-I | 2.10 Å | |
| N1-C(ethyl) | 1.47 Å | |
| Bond Angle | C6-N1-C2 | 121.5° |
| N1-C2-C3 | 118.0° | |
| C2-C3-I | 119.5° | |
| Dihedral Angle | C2-N1-C(ethyl)-C(methyl) | ~60° or ~180° |
Note: The values in this table are hypothetical and representative of typical bond lengths and angles for similar structures calculated using DFT.
Electronic Structure Analysis and Molecular Orbital Theory
Understanding the electronic structure of this compound is crucial for predicting its reactivity. Molecular Orbital (MO) theory provides a framework for this analysis. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as they are the "frontier orbitals" that participate in chemical reactions. youtube.comyoutube.com
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For this compound, the HOMO is expected to have significant contributions from the p-orbitals of the pyridinone ring and the lone pairs of the oxygen and iodine atoms. The LUMO is likely to be a π* anti-bonding orbital of the pyridinone ring. The presence of the electron-withdrawing iodine atom would be expected to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Primarily π-orbital character on the pyridinone ring and p-orbitals of iodine |
| LUMO | -1.2 | Primarily π*-antibonding orbital character on the pyridinone ring |
| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and stability |
Note: These energy values are hypothetical and for illustrative purposes.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic parameters, which can be invaluable for the characterization of new compounds and for the interpretation of experimental data.
NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be performed. These calculations are highly sensitive to the molecular geometry and electronic environment of each nucleus. By comparing calculated and experimental spectra, the structural assignment of this compound can be confirmed.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an infrared (IR) spectrum. These frequencies are determined by the masses of the atoms and the strength of the bonds connecting them. The calculated IR spectrum would be expected to show characteristic peaks for the C=O stretch of the pyridinone ring, C-N stretching vibrations, and vibrations involving the C-I bond.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to absorption in the ultraviolet-visible (UV-Vis) spectrum. The predicted absorption maxima (λ_max) would correspond to electronic excitations, likely π → π* transitions within the pyridinone ring system.
Mechanistic Studies through Computational Modeling
Beyond static molecular properties, computational modeling is a powerful tool for investigating the dynamics of chemical reactions. arxiv.org By mapping out the potential energy surface for a given reaction, chemists can gain a detailed understanding of reaction mechanisms, including the identification of transition states and intermediates.
Elucidation of Reaction Pathways and Transition States
For this compound, several reaction types could be investigated computationally. For example, the iodine atom at the 3-position is a potential site for various transformations, such as nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.
Computational modeling can be used to explore the step-by-step mechanism of such reactions. nih.gov This involves locating the transition state (TS) structure for each elementary step. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes occurring during the reaction.
Energetic Profiles of Transformations
Once the stationary points on the potential energy surface (reactants, intermediates, transition states, and products) have been located and their energies calculated, an energetic profile for the reaction can be constructed. This profile illustrates the energy changes that occur as the reaction progresses.
The activation energy (the energy difference between the reactants and the transition state) is a key parameter that determines the rate of the reaction. By comparing the activation energies for different possible pathways, the most favorable reaction mechanism can be identified. For instance, in a hypothetical cross-coupling reaction involving this compound, computational studies could help determine whether an oxidative addition/reductive elimination cycle is energetically more favorable than an alternative mechanism.
Table 3: Hypothetical Energetic Profile for a Nucleophilic Substitution Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Nucleophile) | 0.0 |
| Transition State | +15.2 |
| Intermediate (Meisenheimer-like complex) | +5.8 |
| Transition State 2 | +12.5 |
| Products | -10.7 |
Note: These are hypothetical energy values for a plausible reaction pathway.
Theoretical Studies on Reactivity and Selectivity
Currently, there are no published theoretical studies that specifically investigate the reactivity and selectivity of this compound. Such studies would be crucial in understanding its chemical behavior and potential for use in synthesis or as a bioactive agent.
Future research in this area would likely involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to calculate various molecular properties. These calculations could elucidate the electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The analysis of these orbitals would provide insights into the molecule's susceptibility to nucleophilic or electrophilic attack.
Furthermore, the calculation of electrostatic potential maps would reveal the regions of the molecule that are electron-rich or electron-poor, indicating likely sites for intermolecular interactions. Reactivity indices, such as Fukui functions, could be computed to predict the most reactive sites for various types of chemical reactions.
A theoretical investigation into the reaction mechanisms involving this compound would also be highly valuable. By mapping the potential energy surfaces of possible reaction pathways, researchers could determine the transition state structures and activation energies, thereby predicting the most favorable reaction products and understanding the origins of stereoselectivity or regioselectivity.
Molecular Modeling and Docking Studies for Structure-Property Relationships
No molecular modeling or docking studies have been specifically reported for this compound in the scientific literature. These computational techniques are essential for understanding how the three-dimensional structure of a molecule influences its physical, chemical, and biological properties.
Molecular modeling would allow for the exploration of the conformational landscape of this compound, identifying the most stable three-dimensional arrangements of the atoms. This information is critical for understanding how the molecule might interact with its environment, including solvent molecules or biological macromolecules.
Docking studies are a key component of drug discovery and would be instrumental in investigating the potential of this compound as a therapeutic agent. By computationally placing the molecule into the binding site of a protein target, researchers could predict the preferred binding orientation and estimate the binding affinity. This would provide a rational basis for identifying potential biological targets and for designing more potent and selective analogs. The results of such studies are often presented in tables summarizing binding energies and key interactions with amino acid residues.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling Based on Structural Features
There is currently no published research on the application of QSAR or pharmacophore modeling to this compound. These methods are powerful tools for establishing a mathematical relationship between the structural features of a series of compounds and their biological activity.
A QSAR study would involve compiling a dataset of related pyridinone derivatives with their measured biological activities. Various molecular descriptors, which quantify different aspects of the molecular structure (e.g., steric, electronic, and hydrophobic properties), would be calculated. Statistical methods would then be used to build a mathematical model that correlates these descriptors with the observed activity. Such a model could be used to predict the activity of new, unsynthesized compounds.
Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. By aligning a set of active molecules, a common pharmacophore hypothesis can be generated. This model can then be used as a query to search large chemical databases for new compounds that fit the pharmacophore and are therefore likely to be active.
The development of QSAR and pharmacophore models for a series of compounds including this compound would be a significant step towards the rational design of new molecules with optimized properties.
Role As a Synthetic Intermediate and Advanced Applications in Chemical Sciences
Utilization as a Building Block in Complex Heterocyclic Synthesis
The presence of the iodine atom on the pyridinone ring allows for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the construction of intricate molecular architectures. This makes 1-Ethyl-3-iodopyridin-2(1H)-one a key precursor for creating libraries of novel heterocyclic compounds.
Synthesis of Fused and Bridged Heterocyclic Ring Systems
The 3-iodo-2-pyridone scaffold is a valuable precursor for the synthesis of fused and bridged heterocyclic systems. The iodine atom serves as a handle for intramolecular cyclization reactions, leading to the formation of new rings fused to the pyridinone core. For instance, through palladium-catalyzed intramolecular C-H arylation, it is possible to construct tricyclic systems. While direct examples for this compound are not prevalent in the literature, analogous reactions with similar 3-halopyridinones demonstrate the feasibility of such transformations.
Furthermore, the reactivity of the C-I bond allows for the participation of this compound in cycloaddition reactions. For example, a selective [4+2] cycloaddition of related thiazolo-2-pyridones with arynes has been shown to produce complex thiazolo-fused bridged isoquinolones. nih.gov This suggests that this compound could be a viable substrate for similar transformations, leading to novel bridged heterocyclic structures.
A nickel-catalyzed C-H functionalization and subsequent intramolecular olefin hydroarylation of 2-pyridones has been demonstrated to afford 1,6-annulated 2-pyridones, with the regioselectivity being controlled by the choice of ligand. nih.gov This methodology could potentially be adapted for this compound to create fused systems.
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Analogous System Reference |
| Intramolecular C-H Arylation | Aryl-substituted this compound | Pd catalyst | Fused tricyclic pyridinones | General principle from C-H functionalization studies |
| [4+2] Cycloaddition | This compound and arynes | Heat or catalyst | Bridged isoquinolone derivatives | nih.gov |
| Intramolecular Olefin Hydroarylation | Alkene-tethered this compound | Ni catalyst with specific ligands | Annulated pyridinones | nih.gov |
Diversification of Pyridinone Architectures
The true synthetic utility of this compound lies in its ability to undergo various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of functional groups at the C3 position, leading to a vast diversification of the pyridinone architecture.
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridinone core and various aryl or vinyl boronic acids or esters. This is a powerful method for synthesizing biaryl or vinyl-substituted pyridinones. The reaction of 3-iodopyridine (B74083) with arylboronic acids has been shown to proceed efficiently. nih.govmdpi.com
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the 3-iodopyridinone with terminal alkynes, leading to the synthesis of alkynyl-substituted pyridinones. wikipedia.orgtcichemicals.com These products can serve as building blocks for more complex structures or as components in conjugated materials.
Heck Coupling: This reaction allows for the introduction of alkenyl groups at the C3 position by reacting this compound with various alkenes. organic-chemistry.orgwikipedia.org
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the synthesis of 3-amino-substituted pyridinones by reacting the iodo-precursor with a variety of amines. nih.govwikipedia.org
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting C-C/C-N Bond | Analogous System Reference |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ / Base | C(sp²) - C(sp²) / C(sp²) - C(sp) | libretexts.orgorganic-chemistry.org |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | C(sp²) - C(sp) | wikipedia.orglibretexts.org |
| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | C(sp²) - C(sp²) | organic-chemistry.orgwikipedia.org |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand / Base | C(sp²) - N | wikipedia.orgorganic-chemistry.org |
Applications in Materials Science and Functional Materials Development
The structural features of this compound and its derivatives make them promising candidates for the development of advanced materials with tailored electronic and optical properties.
Precursors for Advanced Organic Frameworks
The rigid structure and the potential for introducing multiple functional groups make pyridinone derivatives, including those derived from this compound, attractive building blocks for the construction of porous organic frameworks (POFs) and metal-organic frameworks (MOFs). The nitrogen and oxygen atoms of the pyridinone ring can act as coordination sites for metal ions, facilitating the formation of well-defined, porous structures. These materials have potential applications in gas storage, separation, and catalysis.
Development of Novel Reagents or Ligands Based on the Pyridinone Scaffold
The pyridinone scaffold itself is a known ligand motif in coordination chemistry. alfachemic.comrsc.org The ability to functionalize the 3-position of this compound allows for the design and synthesis of novel ligands with tailored steric and electronic properties. For example, by introducing phosphine (B1218219) or other coordinating groups at the C3 position, new bidentate or tridentate ligands can be created. These ligands can then be used to form metal complexes with unique catalytic activities or photophysical properties. 2-Pyridone ligands have been shown to be effective in palladium-catalyzed C(sp³)–H activation reactions. acs.org The development of new pyridone-based ligands derived from this compound could lead to advancements in various catalytic transformations.
Strategies for Late-Stage Functionalization of Complex Molecules Utilizing the Iodide Moiety
The strategic introduction of an iodine atom onto a molecular scaffold, such as in this compound, is a powerful tool in modern organic synthesis, particularly for the late-stage functionalization (LSF) of complex molecules. LSF refers to the modification of a molecule at a late point in its synthesis, which is highly valuable in drug discovery and development. nih.govnih.gov This approach allows for the rapid generation of analogues of a lead compound, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The carbon-iodine bond in this compound is a key functional handle for a variety of transition metal-catalyzed cross-coupling reactions, making it an ideal substrate for LSF strategies.
The synthesis of the core structure, 1-ethyl-2-pyridone, can be achieved through various methods, including the N-alkylation of 2-hydroxypyridine (B17775). acs.org However, this can sometimes lead to mixtures of N- and O-alkylation products. acs.org A more specific synthesis of N-substituted 2-pyridones can be achieved by reacting a suitable precursor with an ethylating agent. For instance, a patent describes the synthesis of 5-ethyl-1-phenyl-2(1H)-pyridone, which involves the reaction of 5-ethyl-2(1H)-pyridone with a phenyl halide in the presence of a copper catalyst. google.com A similar N-ethylation strategy starting from 2-pyridone could be envisaged.
Once the 1-ethyl-2-pyridone scaffold is in hand, the introduction of the iodide at the C3 position is a crucial step. Direct C-H iodination of pyridones has been reported to occur at the C3 and C5 positions. rsc.org A radical-based C-H iodination protocol has been developed for various nitrogen-containing heterocycles, including pyridones, which can provide the desired 3-iodo derivative. rsc.org
The true synthetic utility of this compound is realized in its subsequent functionalization. The iodide moiety serves as a versatile precursor for introducing a wide array of chemical groups into the pyridone ring. This is typically achieved through palladium-catalyzed cross-coupling reactions, which are fundamental transformations in contemporary organic synthesis.
Table 1: Plausible Synthetic Route and Subsequent Functionalization of this compound
| Step | Reaction | Reactants | Reagents and Conditions | Product |
| 1 | N-Ethylation | 2-Hydroxypyridine, Ethyl iodide | Base (e.g., NaH), THF | 1-Ethylpyridin-2(1H)-one |
| 2 | Iodination | 1-Ethylpyridin-2(1H)-one | N-Iodosuccinimide (NIS), Acetonitrile | This compound |
| 3a | Suzuki Coupling | This compound, Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/Water | 1-Ethyl-3-arylpyridin-2(1H)-one |
| 3b | Sonogashira Coupling | This compound, Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-Ethyl-3-alkynylpyridin-2(1H)-one |
| 3c | Buchwald-Hartwig Amination | This compound, Amine | Pd₂(dba)₃, BINAP, NaOtBu | 1-Ethyl-3-aminopyridin-2(1H)-one |
This table presents a hypothetical but scientifically plausible reaction scheme based on established synthetic methodologies.
Detailed Research Findings on Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming carbon-carbon bonds. In the context of this compound, it would allow for the introduction of various aryl and heteroaryl groups at the C3 position. The general conditions involve a palladium catalyst, a base, and a boronic acid or ester coupling partner. The electronic and steric properties of the boronic acid can be widely varied, providing access to a large library of 3-aryl-2-pyridones.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes. Applying this to this compound would yield 1-Ethyl-3-alkynylpyridin-2(1H)-ones. These products are themselves valuable intermediates that can undergo further transformations, such as click chemistry or partial reduction to alkenes.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of carbon-nitrogen bonds. It allows for the coupling of aryl halides with a wide range of primary and secondary amines, as well as other nitrogen nucleophiles. The application of this reaction to this compound would provide access to a diverse set of 3-amino-2-pyridone derivatives, which are important pharmacophores in many biologically active molecules.
Future Perspectives in Research on 1 Ethyl 3 Iodopyridin 2 1h One
Innovations in Green and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly shaping the future of chemical synthesis, emphasizing the reduction of waste, energy consumption, and the use of hazardous substances. Future research on the synthesis of 1-Ethyl-3-iodopyridin-2(1H)-one and its analogs will undoubtedly be geared towards more environmentally benign methodologies.
Key areas of innovation will likely include:
Continuous Flow Chemistry: Moving from traditional batch processing to continuous flow reactors can offer significant advantages in terms of safety, scalability, and efficiency. For the synthesis of this compound, flow chemistry could enable precise control over reaction parameters, leading to higher yields and purity while minimizing solvent usage and waste generation.
Catalytic C-H Activation: Direct C-H iodination of the pyridinone ring, catalyzed by transition metals, presents a more atom-economical alternative to traditional methods that often require pre-functionalized substrates. Research will focus on developing robust and selective catalysts for the direct introduction of iodine at the C3 position.
Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry. Future efforts may explore the potential of engineered enzymes to catalyze the synthesis of this compound with high regio- and stereoselectivity, operating under mild, aqueous conditions.
Mechanochemistry: This solvent-free technique, which uses mechanical force to induce chemical reactions, offers a powerful tool for reducing the environmental impact of synthesis. The application of mechanochemistry to the preparation of pyridinone derivatives could significantly decrease solvent waste.
| Green Chemistry Approach | Potential Advantages for this compound Synthesis |
| Continuous Flow Chemistry | Improved safety, scalability, and reproducibility; reduced waste. |
| Catalytic C-H Activation | High atom economy; circumvents the need for pre-functionalization. |
| Biocatalysis | High selectivity; mild reaction conditions; use of renewable resources. |
| Mechanochemistry | Solvent-free or reduced solvent conditions; potential for novel reactivity. |
Exploration of Unprecedented Reactivity and Catalytic Transformations
The presence of an iodine atom at the C3 position of the pyridinone ring in this compound makes it a versatile building block for a wide array of chemical transformations. Future research will aim to unlock the full synthetic potential of this carbon-iodine bond.
Prospective areas of exploration include:
Cross-Coupling Reactions: The C-I bond is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions will enable the introduction of a diverse range of substituents at the C3 position, leading to the rapid generation of molecular complexity.
Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful and sustainable synthetic strategy. The C-I bond in this compound is susceptible to homolytic cleavage under photoredox conditions, opening up avenues for novel radical-based transformations.
Metal-Halogen Exchange: This fundamental organometallic reaction can convert the C-I bond into a more reactive carbon-metal bond, which can then be trapped with various electrophiles. This will provide access to a wide range of 3-substituted pyridinones that are not readily accessible by other means.
Catalyst Development: this compound and its derivatives could themselves serve as ligands for the development of new transition metal catalysts with unique reactivity and selectivity profiles.
Advancements in Spectroscopic and Computational Characterization Techniques
A deep understanding of the structural and electronic properties of this compound is paramount for its rational application in various chemical contexts. Future research will leverage a synergistic combination of advanced spectroscopic techniques and computational modeling to gain unprecedented insights into its behavior.
Key advancements are anticipated in the following areas:
Advanced NMR Spectroscopy: Two-dimensional and solid-state NMR techniques will be instrumental in elucidating the precise three-dimensional structure and intermolecular interactions of this compound and its derivatives in both solution and the solid state.
Time-Resolved Spectroscopy: Techniques such as transient absorption spectroscopy will allow for the direct observation and characterization of short-lived reactive intermediates generated from this compound, providing crucial mechanistic information.
Computational Chemistry: High-level quantum chemical calculations, including Density Functional Theory (DFT) and post-Hartree-Fock methods, will be employed to predict and rationalize the compound's reactivity, spectroscopic properties, and the mechanisms of its reactions.
Machine Learning: The integration of machine learning algorithms with experimental and computational data can accelerate the discovery of new derivatives with desired properties by identifying complex structure-property relationships.
| Technique | Information Gained about 1-Ethyl-3-iodopyrin-2(1H)-one |
| Advanced NMR Spectroscopy | Detailed 3D structure, conformational dynamics, and intermolecular interactions. |
| Time-Resolved Spectroscopy | Characterization of reactive intermediates and elucidation of reaction mechanisms. |
| Computational Chemistry | Prediction of reactivity, spectroscopic signatures, and thermodynamic/kinetic parameters. |
| Machine Learning | Identification of structure-property relationships to guide the design of new derivatives. |
Rational Design of New Derivatives with Tunable Properties for Specific Chemical Applications
The ultimate goal of studying this compound is to harness its chemical properties for the development of new functional molecules. A rational design approach, guided by a deep understanding of its structure and reactivity, will be key to unlocking its full potential.
Future research will focus on the design of derivatives for applications such as:
Organic Electronics: By strategically modifying the pyridinone core and the substituent at the C3 position, it may be possible to tune the electronic properties of the resulting molecules for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Chemical Sensing: The pyridinone scaffold can be functionalized with specific recognition motifs to create chemosensors for the detection of environmentally or biologically important analytes. The C3 position offers a convenient handle for the introduction of such functionalities.
Catalysis: As mentioned earlier, derivatives of this compound could be designed to act as highly efficient and selective ligands in transition metal catalysis, enabling challenging chemical transformations.
The journey into the chemical space defined by this compound is just beginning. The convergence of sustainable synthetic methods, the exploration of novel reactivity, the application of advanced characterization techniques, and the power of rational design promises a future rich with discovery and innovation in the fascinating world of pyridinone chemistry.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-Ethyl-3-iodopyridin-2(1H)-one, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis typically involves iodination of a pyridinone precursor. A common approach is electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., BF₃·Et₂O) under anhydrous conditions. Ethyl groups can be introduced via alkylation of the pyridinone nitrogen using ethyl halides. Optimization should focus on controlling reaction temperature (0–25°C) and stoichiometry to minimize side products like di-iodinated species. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization is critical. Validate purity using HPLC or TLC, and confirm yield via mass balance analysis .
Q. How should spectroscopic techniques (NMR, IR) be applied to characterize this compound?
- Methodological Answer :
- ¹H NMR : Expect a singlet for the NH proton (δ ~10–12 ppm, exchangeable), a quartet for the ethyl group’s CH₂ (δ ~1.2–1.5 ppm for CH₃ and δ ~3.5–4.0 ppm for CH₂), and aromatic protons in the pyridinone ring (δ ~6.5–8.0 ppm).
- ¹³C NMR : The carbonyl carbon (C=O) appears at δ ~160–170 ppm, while the iodine-bearing carbon (C-I) resonates at δ ~90–100 ppm.
- IR : Strong absorption at ~1650–1700 cm⁻¹ for the carbonyl group and C-I stretch at ~500–600 cm⁻¹.
Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Advanced Research Questions
Q. How can contradictions between computational reactivity predictions and experimental observations for this compound be resolved?
- Methodological Answer :
- Step 1 : Re-examine computational models (e.g., DFT calculations) for accuracy in solvation effects, basis sets, and transition-state geometries. Compare with crystallographic data (if available) to validate molecular conformations.
- Step 2 : Conduct kinetic studies (e.g., variable-temperature NMR) to experimentally determine activation barriers.
- Step 3 : Use frameworks like PICO (Population: compound; Intervention: computational vs. experimental methods; Comparison: alternative models; Outcome: resolved contradictions) to systematically analyze discrepancies. Document assumptions and limitations in both approaches .
Q. What strategies are effective for resolving crystallographic disorder in this compound using SHELX software?
- Methodological Answer :
- Data Collection : Ensure high-resolution diffraction data (≤ 0.8 Å) to resolve disorder. Use synchrotron sources if necessary.
- Refinement in SHELXL :
- Apply PART and FREE commands to model disordered regions (e.g., ethyl or iodine positions).
- Use SIMU and DELU restraints to maintain reasonable geometry.
- Validate with R1 and wR2 convergence; a difference Fourier map (≤ 0.5 e⁻/ų) confirms model adequacy.
- Cross-Check : Compare with spectroscopic data to ensure consistency between solid-state (X-ray) and solution-phase (NMR) structures .
Q. How can researchers design mechanistic studies to probe the role of the iodine substituent in this compound’s reactivity?
- Methodological Answer :
- Isotopic Labeling : Synthesize a deuterated or ¹³C-labeled analog to track reaction pathways via NMR or MS.
- Competition Experiments : Compare reactivity with non-iodinated analogs (e.g., 3-H or 3-Br derivatives) under identical conditions.
- Computational Mapping : Use QM/MM simulations to visualize transition states and identify iodine’s electronic effects (e.g., σ-hole interactions).
- Kinetic Isotope Effects (KIE) : Measure KIE for reactions involving C-I bond cleavage to distinguish between radical vs. polar mechanisms .
Data Contradiction Analysis
Q. How should conflicting solubility data for this compound in polar vs. non-polar solvents be addressed?
- Methodological Answer :
- Reproducibility Check : Replicate solubility tests (e.g., gravimetric analysis) in standardized solvents (DMSO, EtOAc, hexane) under controlled humidity/temperature.
- Hansen Solubility Parameters : Calculate HSP values to predict solubility spheres and identify outliers.
- Crystal Packing Analysis : Use X-ray crystallography to determine if polymorphism or solvate formation explains discrepancies. Refine with Mercury software to visualize intermolecular interactions .
Experimental Design
Q. What in vitro assays are appropriate for evaluating the biological activity of this compound, and how can false positives be minimized?
- Methodological Answer :
- Assay Selection : Prioritize target-specific assays (e.g., enzyme inhibition) over cell viability screens. Use orthogonal assays (e.g., SPR for binding, fluorescence for activity) to cross-validate.
- Controls : Include counter-screens with structurally similar but inactive analogs. Pre-treat compounds with glutathione to test for redox cycling artifacts.
- Data Rigor : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to validate assay relevance and minimize off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
